molecular formula C17H14Cl2FN3O2 B2991998 1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894016-53-6

1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2991998
CAS RN: 894016-53-6
M. Wt: 382.22
InChI Key: LUGAXLAAJXCGLT-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFP-10917 and is a member of the urea family of compounds.

Scientific Research Applications

Electro-Fenton Degradation of Antimicrobials

The compound's structural analogs have shown potential in the Electro-Fenton degradation of antimicrobials like triclosan and triclocarban, offering insights into environmental remediation strategies. These studies suggest that derivatives of the compound could be effective in breaking down persistent environmental pollutants through advanced oxidation processes (Sirés et al., 2007).

Optical and Electronic Properties

Research on derivatives of the compound has highlighted its significant electro-optic properties, making it a candidate for optoelectronic device applications. The investigation into 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one demonstrated its potential in nonlinear optics, confirmed by second and third harmonic generation studies, showing the compound's promise in the development of new materials for electronic and optical devices (Shkir et al., 2018).

Insecticide Action Mechanism

The compound is structurally related to benzoylurea pesticides, which have a unique mode of action by interfering with cuticle deposition in insects. This mechanism leads to defects in the moulting process, ultimately causing the death of the insect. The action of such compounds, including chlorfluazuron and flufenoxuron, underscores the potential for developing new insecticides based on the disruption of cuticle formation, offering an innovative approach to pest control (Mulder & Gijswijt, 1973; Jeon et al., 2014).

Pharmacological Activity

The structural framework of the compound is similar to those studied for their pharmacological activities, including modulation of central nervous system receptors and potential anticancer properties. Studies on analogous compounds, such as urea derivatives, have explored their roles in modulating cannabinoid receptors, which could provide insights into the development of new therapeutics for treating various central nervous system disorders (Wang et al., 2011) and cancer (Feng et al., 2020).

properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2FN3O2/c18-10-1-6-14(19)15(7-10)22-17(25)21-12-8-16(24)23(9-12)13-4-2-11(20)3-5-13/h1-7,12H,8-9H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGAXLAAJXCGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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